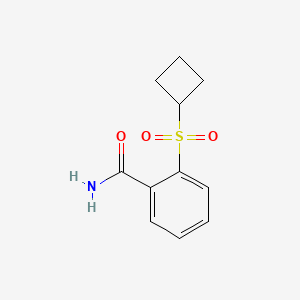
2-(Cyclobutylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylsulfonyl)benzamide is a chemical compound that belongs to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This compound is characterized by the presence of a cyclobutylsulfonyl group attached to the benzamide core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 2-(Cyclobutylsulfonyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-(Cyclobutylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cyclobutylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary, but they often include inhibition of protein synthesis or disruption of cellular processes .
Comparison with Similar Compounds
2-(Cyclobutylsulfonyl)benzamide can be compared with other benzamide derivatives such as:
N-substituted benzamides: These compounds have different substituents on the nitrogen atom, which can alter their biological activity and chemical properties.
Benzimidazoles: These compounds have a similar core structure but differ in their substituents, leading to varied applications and mechanisms of action. The uniqueness of this compound lies in its cyclobutylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Properties
CAS No. |
918810-36-3 |
|---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-cyclobutylsulfonylbenzamide |
InChI |
InChI=1S/C11H13NO3S/c12-11(13)9-6-1-2-7-10(9)16(14,15)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13) |
InChI Key |
MDTOXYOOMXALII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)S(=O)(=O)C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
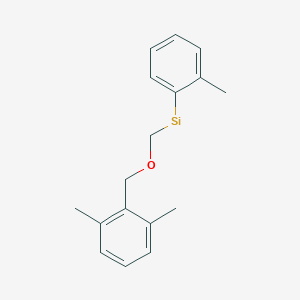
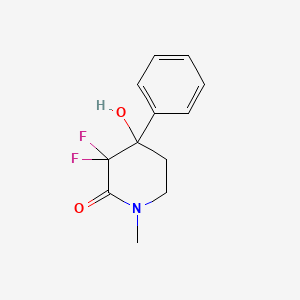
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)
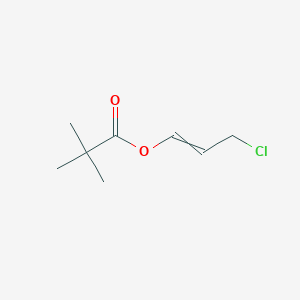
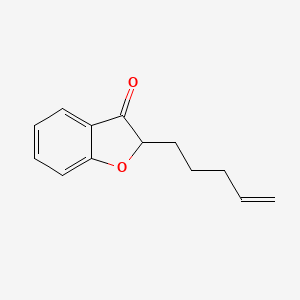
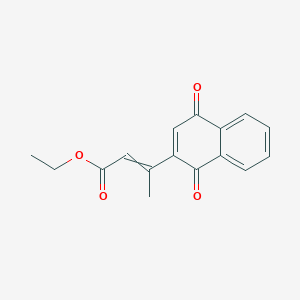
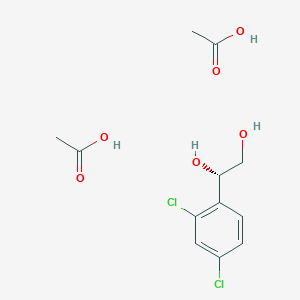
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)
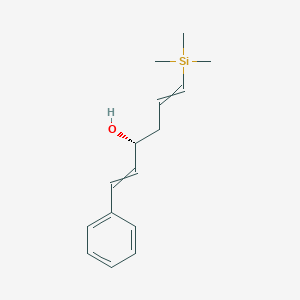
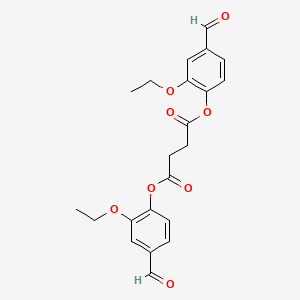
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
